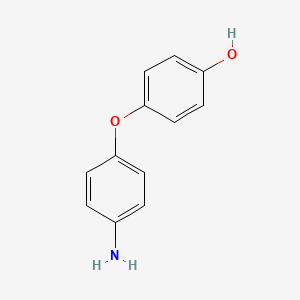

4-(4-Aminophenoxy)phenol

概要

説明

4-(4-Aminophenoxy)phenol is a chemical compound with the molecular formula C12H11NO2 . It has an average mass of 201.221 Da and a monoisotopic mass of 201.078979 Da .

Synthesis Analysis

The synthesis of 4-(4-Aminophenoxy)phenol involves a series of reactions. Initially, 4-(4-nitrophenoxy)phenol is synthesized via a nucleophilic substitution reaction of 1-fluoro-4-nitrobenzene with hydroquinone in the presence of K2CO3 in NMP . In the second step, 4-(4-nitrophenoxy)phenol is reduced to 4-(4-aminophenoxy)phenol by a Pd/activated carbon catalyst in ethanolic hydrazine .Molecular Structure Analysis

The molecular structure of 4-(4-Aminophenoxy)phenol consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

4-(4-Aminophenoxy)phenol has a density of 1.3±0.1 g/cm3 . It has a boiling point of 384.3±27.0 °C at 760 mmHg . The flash point is 186.2±23.7 °C .科学的研究の応用

Synthesis and Biological Evaluation

4-Aminophenol derivatives, including 4-(4-Aminophenoxy)phenol, have been synthesized and characterized for their antimicrobial and antidiabetic activities. They exhibit broad-spectrum activities against various bacterial strains and show significant inhibition of amylase and glucosidase, indicating potential antidiabetic properties. Furthermore, DNA interaction studies suggest these compounds could be promising anticancer agents (Rafique et al., 2022).

Chemical Synthesis and Material Science

4-(4-Aminophenoxy)phenol has been used in the synthesis of poly(4-aminophenol) for adsorption of silver ions, demonstrating significant adsorption capacity and potential for nanoparticle formation (Duan et al., 2014). It is also utilized in the production of novel poly(sulfone ether imide)s, showcasing its role in creating thermally stable and highly soluble polymers (Abbasi et al., 2015).

Environmental Applications

In environmental sciences, derivatives of 4-aminophenol, like 4-(4-Aminophenoxy)phenol, have been explored in the context of degradation of environmental contaminants. For instance, a study on the degradation of p-Nitrophenol by Rhodococcus opacus SAO101 highlights the potential environmental applications of these compounds (Kitagawa et al., 2004).

Pharmaceutical Applications

The compound has been used to identify binding sites in enzymes like UDP-glucuronosyltransferases, which are significant in drug metabolism. This is crucial in understanding drug interactions and metabolism pathways (Xiong et al., 2006).

Electrochemical Applications

A study demonstrates the use of phenolic hydroxyl functionalized graphene oxides for supercapacitors, where 4-aminophenol serves as a reducing agent and structure modifier. This indicates its potential in the development of high-performance energy storage devices (Zhang et al., 2019).

Safety and Hazards

作用機序

Target of Action

It’s known that similar compounds have been designed and synthesized based on the analysis of the binding patterns of cabozantinib and bms-777607 to met protein . MET protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other phenolic compounds, which often act as antioxidants, neutralizing harmful free radicals in the body .

Biochemical Pathways

Phenolic compounds, such as 4-(4-Aminophenoxy)phenol, are secondary metabolites of plants and are synthesized via the shikimate and acetate-malonate pathways . These pathways lead to the formation of various structures of polyphenols, including phenylpropanoids and flavonoids . The diversity of phenolics affects their biological activity and functional role .

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as molecular size, polarity, and the presence of efflux transporters .

Result of Action

Similar compounds have exhibited moderate to excellent antiproliferative activity against different cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds . Factors such as light, UV radiation, temperature, and heavy metals can affect the accumulation and composition of these secondary metabolites, as well as their metabolic regulation .

特性

IUPAC Name |

4-(4-aminophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZLLFXFYSNLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenoxy)phenol | |

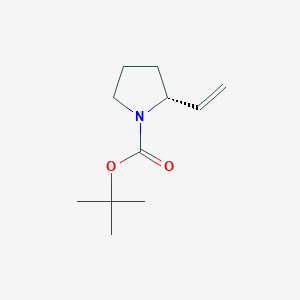

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3129972.png)

![2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B3129985.png)

![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B3129996.png)

![4-[6-(Methoxymethyl)-2-phenyl-4-pyrimidinyl]thiomorpholine](/img/structure/B3130001.png)

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-phenylpyrimidine](/img/structure/B3130024.png)